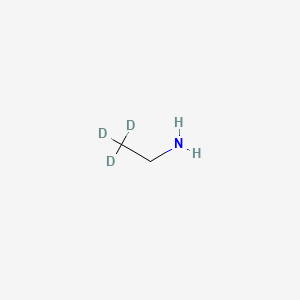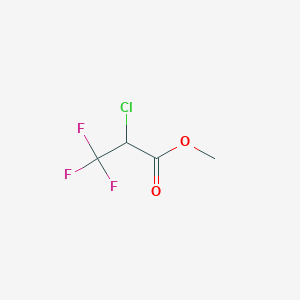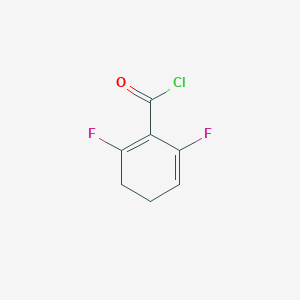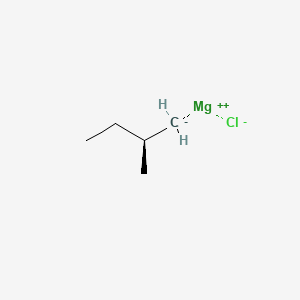
Methyl-d3 butyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-d3 butyrate, also known as methyl butanoate, is a deuterated form of methyl butyrate. It is an ester derived from butyric acid and methanol. This compound is characterized by its fruity odor, reminiscent of apples or pineapples . At room temperature, it is a colorless liquid with low solubility in water .
准备方法
Synthetic Routes and Reaction Conditions
Methyl-d3 butyrate can be synthesized through the esterification of butyric acid with methanol. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or a heterogeneous catalyst like amberlyst-15 . The reaction conditions include a temperature of around 343 K, an alcohol to acid ratio of 3:1, and the use of molecular sieves to remove water formed during the reaction .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The process includes an esterification tower, a rectifying tower, a reboiler, and a condenser . The reaction is carried out in a continuous process to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl-d3 butyrate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form butyric acid and methanol.
Oxidation: Can be oxidized to form butyric acid.
Reduction: Can be reduced to form butanol.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or amines.
Major Products Formed
Hydrolysis: Butyric acid and methanol.
Oxidation: Butyric acid.
Reduction: Butanol.
Substitution: Corresponding substituted esters.
科学研究应用
Methyl-d3 butyrate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in mass spectrometry.
Biology: Studied for its role in metabolic pathways and as a tracer in metabolic studies.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease diagnosis.
Industry: Used in the production of flavors, fragrances, and as a solvent in chemical processes .
作用机制
Methyl-d3 butyrate exerts its effects through several mechanisms:
Epigenetic Regulation: Inhibits histone deacetylase, leading to changes in gene expression.
Anti-inflammatory Effects: Modulates immune responses by acting on receptors such as GPR41, GPR43, and GPR109A.
Metabolic Pathways: Involved in energy metabolism and regulation of cellular processes.
相似化合物的比较
Similar Compounds
Methyl acetate: Another ester with similar properties but derived from acetic acid.
Ethyl butyrate: An ester with a similar fruity odor but derived from ethanol and butyric acid.
Propyl butyrate: Similar ester but with a longer alkyl chain .
Uniqueness
Methyl-d3 butyrate is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and mass spectrometry. Its specific isotopic composition allows for precise tracking in metabolic and chemical processes, distinguishing it from non-deuterated analogs .
属性
分子式 |
C5H10O2 |
|---|---|
分子量 |
105.15 g/mol |
IUPAC 名称 |
trideuteriomethyl butanoate |
InChI |
InChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3/i2D3 |
InChI 键 |
UUIQMZJEGPQKFD-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)CCC |
规范 SMILES |
CCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)





